N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-methoxybenzamide
Description
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-methoxybenzamide is a synthetic small molecule characterized by a benzamide core substituted with a methoxy group at the 2-position. Morpholine derivatives are often employed in drug design due to their polarity, which enhances solubility and bioavailability, while furan rings contribute to π-π stacking interactions in target binding . The 2-methoxybenzamide scaffold is prevalent in pharmaceuticals, including antiemetics (e.g., metoclopramide) and kinase inhibitors, suggesting possible applications in neurology or oncology .
Properties
Molecular Formula |
C18H22N2O4 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-2-methoxybenzamide |
InChI |
InChI=1S/C18H22N2O4/c1-22-16-6-3-2-5-14(16)18(21)19-13-15(17-7-4-10-24-17)20-8-11-23-12-9-20/h2-7,10,15H,8-9,11-13H2,1H3,(H,19,21) |
InChI Key |
FXCJLCAVHCVFKU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC(C2=CC=CO2)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-methoxybenzamide typically involves multiple steps. One common route starts with the preparation of the furan-2-yl ethylamine intermediate, which is then reacted with morpholine to form the morpholin-4-yl ethylamine derivative. This intermediate is subsequently coupled with 2-methoxybenzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role as a protein tyrosine kinase inhibitor, which is crucial in cell signaling pathways.
Medicine: Potential therapeutic agent for diseases involving abnormal kinase activity, such as cancer.
Industry: Could be used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-methoxybenzamide involves the inhibition of protein tyrosine kinases. These enzymes play a key role in the regulation of cellular processes such as growth, differentiation, and metabolism. By inhibiting these kinases, the compound can disrupt abnormal signaling pathways that are often associated with cancer and other diseases .
Comparison with Similar Compounds
Key Observations :
- The target compound’s morpholine ring distinguishes it from piperidine-containing analogs (e.g., ), offering improved solubility due to morpholine’s oxygen atom .
- Compared to metoclopramide, the absence of a chloro group and diethylaminoethyl chain suggests divergent biological targets, possibly reducing dopamine receptor affinity but enhancing selectivity for other pathways .
- The furan moiety may confer distinct electronic properties versus phenyl or chlorophenyl groups, influencing binding to aromatic residues in enzymes or receptors .
Physicochemical and Pharmacokinetic Properties
- Solubility : Morpholine’s polarity likely improves aqueous solubility compared to piperidine derivatives (e.g., ) but may reduce blood-brain barrier penetration relative to metoclopramide .
- logP : Estimated logP ~2.5 (based on furan’s hydrophobicity and morpholine’s polarity), positioning it between the highly polar metoclopramide (logP ~1.8) and lipophilic mepronil (logP ~3.4) .
Pharmacological Activity and Target Selectivity
- Triazole-Thiones () : Unlike triazole-thiones, which exhibit tautomerism and metal-binding properties, the target compound’s rigid benzamide scaffold may favor selective protein interactions without redox activity .
- Kinase Inhibitors () : Chromen-containing benzamides (e.g., T3D4738) target kinase ATP pockets, whereas the target’s furan-morpholine system might modulate allosteric sites or GPCRs .
Biological Activity
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 274.31 g/mol
The presence of both furan and morpholine rings contributes to its unique pharmacological properties, potentially enhancing its interaction with biological targets.
Antiproliferative Activity
Recent studies have shown that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives with methoxy and hydroxyl substitutions have demonstrated IC values in the low micromolar range against MCF-7 breast cancer cells, indicating strong potential for therapeutic applications .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| This compound | MCF-7 | 3.1 |
| Hydroxy-substituted derivative | MCF-7 | 1.2 |
| Benzimidazole derivative | HCT 116 | 3.7 |
Antioxidative Activity
The antioxidative properties of this compound are noteworthy. Compounds with methoxy and hydroxyl groups have shown enhanced antioxidant activity, which may contribute to their antiproliferative effects by reducing oxidative stress within cells. This mechanism is critical as oxidative stress is a known contributor to cancer progression .
Antibacterial Activity
In addition to anticancer properties, certain derivatives have displayed antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis. The minimum inhibitory concentration (MIC) for some derivatives was reported at 8 µM, suggesting that modifications in the structure can lead to improved antibacterial efficacy .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound likely interferes with key signaling pathways involved in cell cycle regulation.
- Antioxidant Mechanism : By scavenging free radicals, it may mitigate oxidative damage, thus preventing cellular transformation associated with cancer.
- Bacterial Membrane Disruption : The structural features may enable the compound to disrupt bacterial membranes, leading to cell death.
Study on Antiproliferative Effects
A study published in the Journal of Medicinal Chemistry examined a series of methoxy-substituted benzimidazole derivatives, including those structurally related to this compound. The findings indicated that compounds with specific substitutions showed potent antiproliferative activity against MCF-7 cells (IC = 1.2–5.3 µM). This highlights the importance of structural modifications in enhancing biological efficacy .
Research on Antioxidant Activity
Another research effort focused on the antioxidative capacity of compounds similar to this compound. The study utilized various spectroscopic methods to assess antioxidant activity, confirming that certain derivatives effectively reduced oxidative stress markers in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
